molecular formula C28H17N5Na4O14S4 B12426201 tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate

tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate

Cat. No.: B12426201
M. Wt: 867.7 g/mol
InChI Key: GMMAPXRGRVJYJY-UHFFFAOYSA-J
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Description

Tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate is a synthetic dye belonging to the group of azo dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 4-sulfonatophenylamine, followed by coupling with 7-sulfonato-1-naphthylamine. The resulting intermediate is then further diazotized and coupled with 4-acetamido-5-hydroxy-1,7-naphthalenedisulfonic acid to form the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction steps as mentioned above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions include various oxidation and reduction products, as well as substituted derivatives of the original compound .

Scientific Research Applications

Tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate involves its interaction with various molecular targets. The compound’s azo bonds can undergo cleavage, leading to the formation of reactive intermediates that interact with cellular components. The sulfonate groups enhance its solubility and facilitate its distribution in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its high solubility and stability make it particularly suitable for use in food and industrial applications .

Properties

Molecular Formula

C28H17N5Na4O14S4

Molecular Weight

867.7 g/mol

IUPAC Name

tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate

InChI

InChI=1S/C28H21N5O14S4.4Na/c1-14(34)29-23-10-11-24(50(42,43)44)20-13-25(51(45,46)47)27(28(35)26(20)23)33-32-22-9-8-21(18-7-6-17(12-19(18)22)49(39,40)41)31-30-15-2-4-16(5-3-15)48(36,37)38;;;;/h2-13,35H,1H3,(H,29,34)(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;;/q;4*+1/p-4

InChI Key

GMMAPXRGRVJYJY-UHFFFAOYSA-J

Canonical SMILES

CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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